VU041

Mosquito vector control Insect Kir channel pharmacology Species-selective ion channel inhibition

VU041 (CAS 332943-64-3) is the first submicromolar-affinity blocker of mosquito Kir1 channels with a unique dual mosquito Kir1/mammalian Kir2.1 inhibitory profile. This tool compound retains full efficacy against insecticide-resistant mosquito strains, overcoming pyrethroid cross-resistance—a critical differentiator from conventional neurotoxic insecticides. Its validated pore-blocking mechanism and availability of the inactive analog VU937 as a negative control make VU041 indispensable for target validation, resistance-breaking insecticide research, and species-selective toxicology studies across arthropod species.

Molecular Formula C19H20F3N3O
Molecular Weight 363.4 g/mol
Cat. No. B1684059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVU041
SynonymsVU041;  VU-041;  VU 041; 
Molecular FormulaC19H20F3N3O
Molecular Weight363.4 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C(=NN2CC(=O)N3CCCC4=CC=CC=C43)C(F)(F)F
InChIInChI=1S/C19H20F3N3O/c20-19(21,22)18-14-8-2-4-10-16(14)25(23-18)12-17(26)24-11-5-7-13-6-1-3-9-15(13)24/h1,3,6,9H,2,4-5,7-8,10-12H2
InChIKeyDLAGRCZUELSZFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





VU041 Procurement Guide: Submicromolar Mosquito Kir1 Inhibitor with Resistance-Breaking Activity


VU041 (CAS 332943-64-3) is a small-molecule inward rectifier potassium (Kir) channel inhibitor and the first submicromolar-affinity blocker of Anopheles gambiae and Aedes aegypti Kir1 channels [1]. This compound exhibits differential inhibitory activity across Kir channel subtypes: it inhibits mosquito Kir1 channels with IC50 values of 2.5 μM (An. gambiae) and 1.7 μM (Ae. aegypti), while showing appreciable inhibition of mammalian Kir2.1 (IC50 = 12.7 μM) and weaker or negligible activity against mammalian Kir1.1, Kir4.1, Kir6.2/SUR1, and Kir7.1 . VU041 represents a distinct chemical scaffold for insecticide development with a novel mechanism of action—pore blockade of insect Kir channels—distinct from conventional neurotoxic insecticides targeting voltage-gated sodium channels or acetylcholinesterase [2].

Why VU041 Cannot Be Substituted by Other Kir Inhibitors


Kir channel inhibitors exhibit profound differences in subtype selectivity, species specificity, and resistance-breaking capability that preclude generic substitution. VU041 differs from other Kir inhibitors in three critical respects: (1) it demonstrates nanomolar-to-micromolar potency against mosquito Kir1 channels while its analog VU730 has been engineered to lack mammalian Kir2.1 activity [1]; (2) unlike ML133—which inhibits Kir2.1 with IC50 = 1.8 μM at pH 7.4 but lacks meaningful mosquito Kir1 activity—VU041 is uniquely positioned as a dual mosquito Kir1/mammalian Kir2.1 inhibitor with documented insecticidal efficacy [2]; and (3) VU041 maintains full efficacy against insecticide-resistant mosquito strains, whereas pyrethroids and organophosphates exhibit cross-resistance [3]. Substitution with alternative Kir inhibitors would fundamentally alter the target engagement profile, species selectivity, and translational relevance for insect vector research.

VU041 Quantitative Differentiation Evidence: Head-to-Head Comparisons and Class-Level Benchmarking


Species-Selective Kir1 Inhibition: Mosquito vs. Mammalian Channel Potency

VU041 demonstrates markedly higher inhibitory potency against mosquito Kir1 channels compared to most mammalian Kir channel orthologs, establishing a species-selective pharmacological window. Against Anopheles gambiae Kir1, VU041 exhibits an IC50 of 2.5 μM; against Aedes aegypti Kir1, the IC50 is 1.7 μM [1]. In contrast, mammalian Kir1.1 shows minimal inhibition, while Kir4.1, Kir6.2/SUR1, and Kir7.1 are affected only weakly [2]. The notable exception is mammalian Kir2.1, where VU041 retains appreciable activity (IC50 = 12.7 μM)—a 5.1-fold to 7.5-fold selectivity window favoring mosquito Kir1 over mammalian Kir2.1 . This selectivity profile distinguishes VU041 from non-selective Kir blockers like Ba²⁺ and from Kir2.1-selective inhibitors like ML133 that lack meaningful insect Kir activity [3].

Mosquito vector control Insect Kir channel pharmacology Species-selective ion channel inhibition

VU041 vs. VU730: Structural Analog Differentiation in Mammalian Kir2.1 Activity

Direct medicinal chemistry optimization yielded VU730, a structural analog of VU041 that retains mosquito Kir1 inhibitory activity while eliminating mammalian Kir2.1 cross-reactivity. VU041 inhibits mammalian Kir2.1 with an IC50 of 12.7 μM; in contrast, VU730 shows no detectable inhibition of Kir2.1 or other mammalian Kir channels at concentrations up to 100 μM [1]. This differential was deliberately engineered through structure-activity relationship (SAR) studies to enhance mammalian safety margins [2]. The availability of VU937—an inactive analog that does not inhibit Kir channels—provides a critical negative control for validating Kir-specific pharmacological effects [3].

Medicinal chemistry optimization Kir2.1 counter-screen Analog selectivity engineering

Resistance-Breaking Efficacy: Equivalent Activity Against Insecticide-Susceptible and -Resistant Mosquito Strains

VU041 demonstrates equivalent topical toxicity against both insecticide-susceptible and insecticide-resistant mosquito strains—a critical differentiation from conventional insecticides that exhibit reduced efficacy against resistant populations. Following topical application, VU041 incapacitated adult female An. gambiae from the insecticide-susceptible G3 strain and the pyrethroid-resistant Akron strain with comparable potency [1]. Similarly, against Ae. aegypti, VU041 exhibited equivalent efficacy against the susceptible Liverpool strain and the resistant Puerto Rico strain, which carries multiple resistance mechanisms including kdr mutations and elevated cytochrome P450 expression [2]. This resistance-breaking property stems from VU041's distinct molecular target (insect Kir channels) and binding site (channel pore) that does not overlap with the targets or metabolic pathways conferring resistance to pyrethroids, organophosphates, or carbamates [3].

Insecticide resistance management Novel mechanism of action Vector control

In Vivo Functional Efficacy: Quantified Reduction in Feeding Behavior and Salivary Gland Secretion

VU041 produces quantifiable, concentration-dependent reductions in insect feeding behavior and salivary gland function that correlate with Kir channel inhibition. In Drosophila melanogaster, VU041 exposure reduced sucrose consumption by up to 3.2-fold with an EC50 of 68 μM, while the inactive analog VU937 had no effect on feeding [1]. In Aphis gossypii (cotton aphid), foliar application of VU041 eliminated the E1 (phloem salivation) and E2 (phloem ingestion) phases of electrical penetration graph (EPG) recordings in all aphids studied, indicating complete blockade of phloem feeding [2]. Additionally, VU041 reduced aphid salivary sheath length in a concentration-dependent manner, directly demonstrating impaired salivary gland secretory function [3]. In a subsequent study, VU041 reduced salivary gland secretory activity by 3.3-fold and significantly increased time to first probe and total probe duration (P < 0.05) [4].

Insect feeding behavior Salivary gland physiology Antifeedant activity

Honey Bee Safety Profile: Species-Selective Toxicity Differentiation

VU041 exhibits a favorable safety profile toward the beneficial pollinator Apis mellifera (honey bee), with no observed lethality following exposure—a critical differentiation from broad-spectrum insecticides that frequently cause significant pollinator mortality. In direct toxicity assessments, VU041 was found to be non-lethal to adult honey bees [1]. This species-selective safety profile is mechanistically supported by functional characterization of honey bee Kir channels (AmKir1.1, AmKir2.2, AmKir2.3), which demonstrate substantially lower sensitivity to VU041 compared to Kir channels from mosquito and aphid species: the VU041 concentrations required to achieve 50% current blockade of honey bee Kir channels were significantly higher than those needed to block Kir channels in Aedes aegypti and Aphis gossypii [2]. This intrinsic channel-level insensitivity provides a molecular explanation for the differential toxicity and distinguishes VU041 from broad-spectrum neurotoxic insecticides.

Pollinator safety Non-target organism toxicity Environmental toxicology

Mechanism of Action: Pore Blocker vs. ATP-Binding Site Modulators

Molecular docking and mutagenesis studies reveal that VU041 acts as a direct pore blocker of insect Kir channels, binding within the ion conduction pathway—a mechanism fundamentally distinct from that of flonicamid and its metabolite flumetnicam, which bind to the ATP-binding site in the cytoplasmic domain [1]. VU041 demonstrated significantly higher inhibitory activity than both flonicamid and flumetnicam across all four insect Kir channels tested (Nilaparvata lugens Kir1/Kir2 and Myzus persicae Kir1/Kir2), while flumetnicam exhibited the weakest inhibition [2]. Mutation analysis confirmed that residues within the channel pore are essential for VU041 binding and inhibitory function, establishing a distinct pharmacophore and binding mode [3].

Ion channel pharmacology Binding site characterization Molecular docking

VU041 Optimal Application Scenarios: Research and Industrial Use Cases


Insecticide Resistance Mechanism Studies and Novel Target Validation

VU041 is optimally deployed in studies investigating resistance-breaking insecticide mechanisms and validating Kir channels as novel insecticidal targets. Its equivalent efficacy against both insecticide-susceptible (G3, Liverpool) and resistant (Akron, Puerto Rico) mosquito strains enables clean assessment of Kir channel pharmacology without confounding by kdr mutations or elevated cytochrome P450 expression that compromise pyrethroid and organophosphate efficacy [1]. This property makes VU041 particularly valuable for target validation studies where resistance mechanisms would otherwise obscure interpretation of compound effects. Additionally, VU041's distinct pore-blocking mechanism, separate from the ATP-binding site targeted by flonicamid and flumetnicam, supports orthogonal pharmacological approaches to dissecting insect Kir channel function [2].

Insect Feeding Behavior and Salivary Gland Physiology Research

VU041 serves as a validated pharmacological tool for investigating the role of Kir channels in insect feeding behavior and salivary gland physiology. The compound produces robust, quantifiable in vivo effects: 3.2-fold reduction in Drosophila sucrose consumption (EC50 = 68 μM) and complete elimination of phloem feeding (E1/E2 phases) in Aphis gossypii as measured by EPG recording [1]. The availability of VU937—a structurally related but pharmacologically inactive analog—provides a critical negative control for confirming that observed feeding effects are specifically attributable to Kir channel inhibition rather than off-target activity [2]. This tool compound/negative control pair is ideal for studies requiring definitive Kir channel functional attribution in feeding assays.

Structure-Activity Relationship Studies for Selective Insect Kir Inhibitor Development

VU041 and its structural analogs (VU730, VU937) form a SAR toolkit for medicinal chemistry optimization of insect Kir inhibitors with defined selectivity profiles. VU041 retains dual mosquito Kir1 (IC50 = 1.7-2.5 μM) and mammalian Kir2.1 (IC50 = 12.7 μM) activity; VU730 eliminates mammalian Kir2.1 cross-reactivity while preserving mosquito Kir1 potency; and VU937 is inactive across all Kir channels [1]. This triad enables systematic dissection of structural determinants governing species selectivity and provides a foundation for developing next-generation Kir inhibitors with enhanced safety margins. The identified binding mode—pore blockade rather than ATP-site modulation—offers a distinct pharmacophore for scaffold optimization [2].

Environmental Toxicology and Pollinator Safety Assessment Studies

VU041 is appropriate for comparative environmental toxicology studies assessing differential sensitivity of target pest species versus beneficial non-target organisms. The compound is non-lethal to adult honey bees (Apis mellifera), a property mechanistically supported by functional characterization showing that honey bee Kir channels (AmKir1.1, AmKir2.2, AmKir2.3) exhibit substantially lower sensitivity to VU041 than Kir channels from mosquito and aphid species [1]. This species-selective toxicity profile enables VU041 to serve as a reference compound for benchmarking the selectivity of novel insecticidal agents and for studies investigating the molecular determinants of differential Kir channel pharmacology across arthropod species [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for VU041

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.